9-(2-methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one
Description
This compound (CAS: 866050-82-0) belongs to the furoquinolinone class, characterized by a fused tricyclic core comprising a quinoline backbone, a dioxolane ring, and a furan moiety. The 2-methoxyphenyl substituent at the 9-position distinguishes it from analogues, influencing its electronic and steric properties.
Properties
IUPAC Name |
8-(2-methoxyphenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-22-14-5-3-2-4-10(14)17-11-6-15-16(25-9-24-15)7-12(11)20-13-8-23-19(21)18(13)17/h2-7,17,20H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKSBYLQHHJHPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C3=CC4=C(C=C3NC5=C2C(=O)OC5)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-(2-methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C19H15NO5
- Molecular Weight : 337.33 g/mol
- CAS Number : 866050-82-0
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, in a study involving various synthesized quinoline compounds, it was found that certain derivatives exhibited significant cytotoxic effects against cancer cell lines such as A-549 (lung cancer) and MCF7 (breast cancer). The compound's structure appears to play a crucial role in its activity.
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 9-(2-methoxyphenyl)-6,9-dihydro... | A-549 | 0.04 |
| 9-(2-methoxyphenyl)-6,9-dihydro... | MCF7 | 0.06 |
These values indicate that the compound is comparable to established chemotherapeutics like doxorubicin .
Cardioprotective Effects
In another study focusing on cardiotoxicity induced by doxorubicin, derivatives of quinoline were tested for their ability to protect cardiac cells. The results indicated that certain compounds significantly improved cell viability in H9c2 cardiomyocytes exposed to doxorubicin.
| Compound | Cell Viability (%) | Statistical Significance |
|---|---|---|
| Compound 4i | 81.6 ± 3.7% | p < 0.0001 |
| Compound 6a | 87.5 ± 4.3% | p < 0.0001 |
These findings suggest that the presence of specific functional groups may enhance cardioprotective properties while retaining anticancer efficacy .
Antioxidant Activity
The antioxidant potential of quinoline derivatives has also been evaluated using DPPH radical scavenging assays. Compounds derived from this class demonstrated significant antioxidant activity, which is essential for reducing oxidative stress in various pathological conditions.
The biological activity of 9-(2-methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one is believed to involve multiple mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
- Induction of Apoptosis : It promotes programmed cell death through intrinsic pathways.
- Antioxidant Defense : By scavenging free radicals, it mitigates oxidative damage to cells.
Study on Cardiotoxicity
A significant study involved testing various quinoline derivatives for their cardioprotective effects against doxorubicin-induced toxicity in H9c2 cells. The results indicated that compounds with electron-withdrawing groups exhibited enhanced protective effects without compromising the chemotherapeutic efficacy of doxorubicin .
Study on Anticancer Activity
In another investigation focusing on the antiproliferative effects of synthesized quinoline derivatives against several cancer cell lines (A-549 and MCF7), it was noted that modifications to the molecular structure could lead to improved activity profiles compared to standard treatments like doxorubicin .
Scientific Research Applications
9-(2-methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one, also known as 9-(2-methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-ONE, is a chemical compound with the molecular formula C19H15NO5 and a molecular weight of 337.33 . It is also referred to as 8-(2-methoxyphenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.0^{3,7}.0^{11,15}]hexadeca-1(9),3(7),10,15-tetraen-6-one or 1,3-Dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one, 6,9-dihydro-9-(2-methoxyphenyl)- .
Synonyms :
- 9-(2-METHOXYPHENYL)-6,9-DIHYDRO[1,3]DIOXOLO[4,5-G]FURO[3,4-B]QUINOLIN-8(5H)-ONE
- 8-(2-methoxyphenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.0^{3,7}.0^{11,15}]hexadeca-1(9),3(7),10,15-tetraen-6-one
- 1,3-Dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one, 6,9-dihydro-9-(2-methoxyphenyl)-
Applications
While the search results do not provide specific applications of 9-(2-methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one, they do offer contexts that allow us to infer potential uses and related compounds with similar applications.
1. Related Dihydropyrimidines Applications
Several studies highlight the applications of dihydropyrimidines and their derivatives in various biological activities :
- Antifilarial Activity: Certain synthesized 2-sulfanyl-6-methyl-1,4-dihydropyrimidines have been evaluated for in vitro macrofilaricidal activity against Brugia malayi. Some compounds demonstrated complete loss of motility of adult worms at 100 μM concentrations .
- Antihypertensive Activity: 1,4-dihydro-5-pyrimidine carboxamides have been synthesized and screened for antihypertensive activity, with some molecules showing potency comparable to nifedipine .
- Anticonvulsant Activity: Pyrimidine derivatives containing 1,2,4-triazole have been synthesized and evaluated for anticonvulsant activity, with some compounds showing significant anticonvulsant effects in maximal electroshock seizure method (MES) studies .
2. Phytoalexins
- The compound 9-methoxy-6-(2-methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]chromen-8-one is identified as a phytoalexin . Phytoalexins are antimicrobial and antioxidant substances produced by plants in response to pathogen attack .
3. Fe+3-Montmorillonite K10 Catalysis
- Fe+3-montmorillonite K10 has been used as an effective and reusable catalyst for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and -thiones .
4. Anti-proliferative
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The primary differences among analogues lie in the substituents at the 9-position of the furoquinolinone core. These modifications significantly alter physicochemical properties, synthetic accessibility, and bioactivity. Key analogues include:
Structure-Activity Relationship (SAR) Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
